molecular formula C20H16N2O2 B10964383 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10964383
M. Wt: 316.4 g/mol
InChI Key: VSCOFHPRXFGWAC-UHFFFAOYSA-N
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Description

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a phenoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 3-phenoxyaniline with isatoic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired quinazolinone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The phenoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure and phenoxyphenyl substituent

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(3-phenoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C20H16N2O2/c23-20-17-11-4-5-12-18(17)21-19(22-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-13,19,21H,(H,22,23)

InChI Key

VSCOFHPRXFGWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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